molecular formula C7H4ClNO2 B8770264 6-Chlorofuro[3,2-b]pyridin-3(2H)-one

6-Chlorofuro[3,2-b]pyridin-3(2H)-one

Cat. No. B8770264
M. Wt: 169.56 g/mol
InChI Key: NJMJNAUPSVMWIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chlorofuro[3,2-b]pyridin-3(2H)-one is a useful research compound. Its molecular formula is C7H4ClNO2 and its molecular weight is 169.56 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Chlorofuro[3,2-b]pyridin-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chlorofuro[3,2-b]pyridin-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

6-Chlorofuro[3,2-b]pyridin-3(2H)-one

Molecular Formula

C7H4ClNO2

Molecular Weight

169.56 g/mol

IUPAC Name

6-chlorofuro[3,2-b]pyridin-3-one

InChI

InChI=1S/C7H4ClNO2/c8-4-1-6-7(9-2-4)5(10)3-11-6/h1-2H,3H2

InChI Key

NJMJNAUPSVMWIC-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)C2=C(O1)C=C(C=N2)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of ethyl 6-chloro-3-hydroxyfuro[3,2-b]pyridine-2-carboxylate (154 mg, 637 μmol) and 10% hydrochloric acid (4.65 g, 3.87 ml, 127 mmol) was stirred at 110° C. for 3 hours. To the cooled brown solution was added some ice and neutralized with sat NaHCO3 to pH=8. Then the aqueous layer was extracted thrice with dichloromethane, the combined organic layers were washed with brine, dried over Na2SO4, filtered and evaporated to give a brown oil. The residue was purified by silica gel flash chromatography with dichloromethane toster) with CH2Cl2 to give the 6-chloro-furo[3,2-b]pyridin-3-one (79 mg, 466 μmol, 73.1% yield) as a light brown solid. MS (ISP): m/z=170.0 [(M+H)+] and 172.0 [(M+2+H)+].
Name
ethyl 6-chloro-3-hydroxyfuro[3,2-b]pyridine-2-carboxylate
Quantity
154 mg
Type
reactant
Reaction Step One
Quantity
3.87 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of ethyl 3-amino-6-chlorofuro[3,2-b]pyridine-2-carboxylate (0.81 g, 3.35 mmol) in hydrochloric acid (5.0 M in water, 50.0 mL, 3.35 mmol) was heated to reflux for 4 h and cooled to RT. The pH was adjusted to 7 with saturated NaHCO3. The aqueous phase was extracted with EtOAc (3×) and the combined organic extracts were dried over MgSO4, filtered, and concentrated. Purification by flash column chromatography on silica gel eluting with a gradient of 0% to 100% EtOAc in DCM gave 6-chlorofuro[3,2-b]pyridin-3(2H)-one (0.12 g, 0.68 mmol, 20% yield) as a yellow solid. LC/MS (ESI+) m/z=170.0 (M+H). Calculated for C7H4ClNO2 169.0.
Name
ethyl 3-amino-6-chlorofuro[3,2-b]pyridine-2-carboxylate
Quantity
0.81 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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